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Abstract
Methfuroxam (IUPAC name: 2,4,5-trimethyl-N-phenylfuran-3-carboxamide) is a systemic

fungicide belonging to the furan-carboxamide chemical class. Developed for the control of

fungal pathogens within the Basidiomycetes class, it was primarily utilized as a seed treatment

for cereal crops against diseases such as loose smut and those caused by Rhizoctonia solani.

Although its use in agriculture has largely been discontinued due to the emergence of more

effective alternatives, the study of Methfuroxam provides valuable insight into the development

of an important class of fungicides: the Succinate Dehydrogenase Inhibitors (SDHIs). This

guide details the history, chemical properties, putative mechanism of action, synthesis, and

standard evaluation protocols for Methfuroxam, serving as a comprehensive technical

resource.

Introduction and Historical Context
The development of systemic fungicides in the 1960s marked a significant milestone in crop

protection. Among these, the carboxamides were prominent, with the discovery of Carboxin in

1966 by Uniroyal Chemical Company. These compounds were particularly effective against

Basidiomycete fungi. Methfuroxam, also known by synonyms such as Furavax and Trivax,

emerged from this era of chemical discovery.[1] It is classified as a furan-carboxamide

fungicide.[2] Like its predecessors, it was developed as a systemic fungicide, particularly for

seed treatment to combat pathogens like loose smut and *Rhizo.[1]
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Over time, the agricultural industry has seen the introduction of newer generations of

fungicides with broader spectrums of activity and improved efficacy, leading to the

discontinuation of Methfuroxam's use in many regions.[3] However, its history is integral to

understanding the evolution of SDHI fungicides, a class that remains critically important in

global agriculture today.

Chemical and Physical Properties
Methfuroxam is an organic compound characterized by a substituted furan ring linked to a

phenyl group via an amide bond. Its chemical and physical properties are summarized in the

table below.

Property Value Reference(s)

IUPAC Name
2,4,5-trimethyl-N-phenylfuran-

3-carboxamide
[1][2]

Synonyms

Furavax, Trivax, 2,4,5-

Trimethyl-3-furanilide, UBI-H

719

[1][4][5]

CAS Number 28730-17-8 [1]

Molecular Formula C₁₄H₁₅NO₂ [3]

Molecular Weight 229.28 g/mol [1]

Appearance
Off-white crystals (reported for

the analogous Carboxin)
[3]

Elemental Analysis
C: 73.34%; H: 6.59%; N:

6.11%; O: 13.96%
[1]

Mechanism of Action: Succinate Dehydrogenase
Inhibition
Methfuroxam's fungicidal activity is attributed to its role as a Succinate Dehydrogenase

Inhibitor (SDHI). This mode of action is characteristic of carboxamide fungicides. The target
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enzyme, succinate dehydrogenase (also known as Complex II), is a critical component of both

the mitochondrial electron transport chain (ETC) and the tricarboxylic acid (TCA) cycle.

By binding to the ubiquinone-binding site (Qp-site) of the SDH enzyme, Methfuroxam blocks

the transfer of electrons from succinate to ubiquinone. This inhibition disrupts the fungus's

cellular respiration, leading to a halt in ATP production and an accumulation of succinate. The

resulting energy deficit and metabolic disruption ultimately cause fungal cell death.
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Caption: Putative signaling pathway of Methfuroxam as an SDHI.

Synthesis Pathway
While specific patented synthesis routes for Methfuroxam are not widely public, a plausible

synthetic pathway can be proposed based on standard organic chemistry principles for creating

furan-carboxamides. The synthesis likely involves the formation of a key intermediate, 2,4,5-

trimethyl-3-furancarboxylic acid, followed by its conversion to an acid chloride and subsequent

amidation with aniline.
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Caption: A plausible synthetic workflow for Methfuroxam.

Quantitative Data
Specific quantitative efficacy data for Methfuroxam, such as EC₅₀ (Effective Concentration to

inhibit 50% of growth) or MIC (Minimum Inhibitory Concentration) values, are not readily

available in public literature, likely due to its status as an older, discontinued fungicide.

However, to provide context for the potency of SDHI fungicides against a key target pathogen,

the following table presents EC₅₀ values for other representative SDHIs against Rhizoctonia

solani.

Fungicide (SDHI)
Mean EC₅₀ (mg/L) against
Rhizoctonia solani

Reference(s)

Boscalid 0.054 - 0.16 [6]

Fluxapyroxad 0.0237 [7]

Pencycuron 0.0001 [8]

Fludioxonil 0.00006 [8]

Thifluzamide
IC₅₀ = 7.61 (against B. cinerea

SDH)
[9]

Note: Data for Thifluzamide is an IC₅₀ value representing enzyme inhibition, not mycelial

growth (EC₅₀), and is against a different pathogen (Botrytis cinerea), included here for broader
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context on enzyme-level activity.

Experimental Protocols
The evaluation of a fungicide like Methfuroxam involves standardized in vitro and in vivo

assays. Below are detailed methodologies for key experiments.

In Vitro Mycelial Growth Inhibition Assay (Poisoned
Food Technique)
This protocol is a standard method to determine the direct inhibitory effect of a fungicide on the

mycelial growth of a pathogen like Rhizoctonia solani.

Objective: To determine the EC₅₀ value of Methfuroxam against R. solani.

Materials:

Pure culture of Rhizoctonia solani

Potato Dextrose Agar (PDA) medium

Sterile petri plates (90 mm)

Methfuroxam stock solution (e.g., in DMSO or acetone)

Sterile distilled water

Sterile cork borer (5 mm)

Incubator set to 25 ± 2°C

Protocol:

Medium Preparation: Prepare PDA according to the manufacturer's instructions and

autoclave. Allow it to cool to approximately 45-50°C in a water bath.

Fungicide Amendment: Add appropriate volumes of the Methfuroxam stock solution to the

molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). A
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control plate should be prepared using the solvent alone.

Plating: Pour approximately 15-20 mL of the amended PDA into each sterile petri plate. Allow

the plates to solidify completely. Each concentration should have at least three replicates.

Inoculation: Using the sterile cork borer, cut 5 mm mycelial discs from the actively growing

edge of a 3-5 day old R. solani culture. Place one disc, mycelium-side down, in the center of

each prepared plate.

Incubation: Seal the plates with paraffin film and incubate them in the dark at 25 ± 2°C.

Data Collection: Measure the radial growth (colony diameter) in two perpendicular directions

daily until the fungal growth in the control plates reaches the edge of the dish.

Analysis: Calculate the percentage of mycelial growth inhibition for each concentration

relative to the control using the formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the

average diameter of the colony in the control and T is the average diameter in the treatment.

The EC₅₀ value is determined by probit analysis or by plotting the inhibition percentage

against the logarithm of the fungicide concentration.
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Caption: Workflow for the in vitro poisoned food technique.

SDH Enzyme Activity Inhibition Assay
This biochemical assay directly measures the effect of the compound on the target enzyme's

activity.
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Objective: To determine the IC₅₀ value of Methfuroxam for the inhibition of SDH enzyme

activity from R. solani.

Protocol:

Mitochondria Isolation:

Grow R. solani in a liquid medium (e.g., Potato Dextrose Broth).

Harvest the mycelia by filtration and wash with a suitable buffer.

Homogenize the mycelia using a bead beater or mortar and pestle in an ice-cold isolation

buffer.

Perform differential centrifugation to pellet the mitochondria. Resuspend the mitochondrial

pellet in an appropriate assay buffer.

Enzyme Assay:

The assay is typically performed in a 96-well plate format.

The reaction mixture contains the isolated mitochondria, a substrate (succinate), an

electron acceptor (e.g., DCPIP or MTT), and various concentrations of Methfuroxam.

The reaction is initiated by adding succinate.

The reduction of the electron acceptor, which corresponds to SDH activity, is measured

spectrophotometrically over time.

Analysis:

The rate of reaction is calculated for each concentration of the inhibitor.

The percentage of inhibition is determined relative to a control without the inhibitor.

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%)

is calculated by plotting the percent inhibition against the log of the inhibitor concentration.
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Conclusion
Methfuroxam represents an early development in the furan-carboxamide class of fungicides,

which established the foundation for modern Succinate Dehydrogenase Inhibitors. While it has

been superseded by newer chemistries, its study remains relevant for understanding the

structure-activity relationships, mechanism of action, and historical progression of mitochondrial

respiration inhibitors. The methodologies for its synthesis and evaluation are based on well-

established principles that continue to be employed in the discovery and development of novel

fungicidal agents. This guide provides a core technical understanding of Methfuroxam for

professionals in the field of agricultural science and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1204882#history-and-development-of-methfuroxam-
as-a-fungicide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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